molecular formula C16H28N6O4 B14630121 L-Proline, L-prolyl-L-arginyl- CAS No. 56610-49-2

L-Proline, L-prolyl-L-arginyl-

Cat. No.: B14630121
CAS No.: 56610-49-2
M. Wt: 368.43 g/mol
InChI Key: ICTZKEXYDDZZFP-SRVKXCTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-arginyl- typically involves the coupling of L-proline and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of L-Proline, L-prolyl-L-arginyl- often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage of the final peptide from the resin .

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-arginyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Proline, L-prolyl-L-arginyl- can yield oxo derivatives, while reduction can regenerate the original peptide .

Scientific Research Applications

L-Proline, L-prolyl-L-arginyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-arginyl- involves its incorporation into proteins and peptides, where it contributes to the structural integrity and function of these molecules. L-Proline is known to stabilize protein structures by inducing kinks in peptide chains, while L-Arginine plays a role in nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, L-prolyl-L-arginyl- is unique due to its specific combination of L-proline and L-arginine, which imparts distinct structural and functional properties. This dipeptide is particularly valuable in research focused on protein structure and function, as well as in therapeutic applications targeting cardiovascular health and wound healing .

Properties

CAS No.

56610-49-2

Molecular Formula

C16H28N6O4

Molecular Weight

368.43 g/mol

IUPAC Name

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1

InChI Key

ICTZKEXYDDZZFP-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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